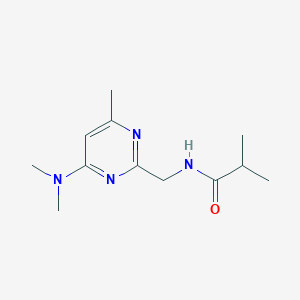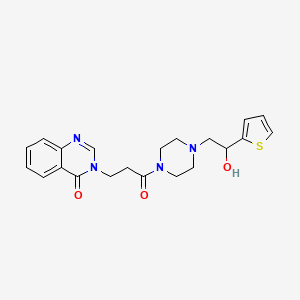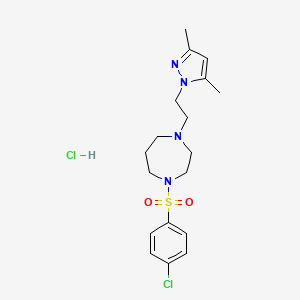
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” is a complex organic compound. It seems to be composed of two main components: 4-Dimethylaminopyridine (DMAP) and Isobutyramide . DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . It is a white solid that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Isobutyramide, on the other hand, is an amide with the molecular formula C4H9NO .
Synthesis Analysis
While specific synthesis methods for “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” were not found, there are related studies that might provide insights. For instance, DMAP has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . Another study synthesized a new organic material via Knoevenagel condensation reaction followed by metathesization reaction .Chemical Reactions Analysis
DMAP, one of the components of the compound, has been used as a catalyst in various reactions such as esterifications with anhydrides . It has also been used for the selective oxidation of methyl aromatics .Scientific Research Applications
- Researchers have explored DAST for applications in optical switches, modulators, and frequency converters. Its ability to efficiently convert laser light to higher harmonics makes it valuable in telecommunications and laser technology .
- Scientists have used DAST-based devices for THz imaging, spectroscopy, and security screening. Its tunable properties allow for precise control of THz absorption and emission .
- These films exhibit improved electrical conductivity and enhanced optical response across a broad spectrum, from visible light to terahertz. The optimal CNT content (around 6.7 wt%) balances properties for detector applications .
- For instance, slow-cooling methods using (Z)-Octadec-9-enoic acid (oleic acid) have been successful in obtaining well-characterized DAST single crystals for further studies .
- The ease of synthesis and purification contributes to its practical use in research and applications .
Nonlinear Optical Materials
Terahertz (THz) Sensing and Imaging
Composite Films for Enhanced Properties
Single Crystal Growth
Synthesis and Purification
Hirshfeld Surface Studies and Refraction Properties
Future Directions
While specific future directions for “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide” were not found, there are related studies that might provide insights. For instance, a study described a novel method to control the growth of DAST, a derivative of DMAP, on the surfaces of indium tin oxides coated with the patterned photoresists by electric field . This strategy can potentially be expanded to control the growth of other organic NLO materials with similar chemical structures .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, DMAP, a derivative of pyridine, is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . This basicity makes DMAP a useful nucleophilic catalyst for a variety of reactions .
Biochemical Pathways
It is known that dmap and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .
Pharmacokinetics
It is known that the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of dmap with pentafluoropyridine, has a significant impact of temperature . This could potentially affect the bioavailability of the compound.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the protonation degree of DMAP derivatives has been found to be significantly impacted by temperature . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12(17)13-7-10-14-9(3)6-11(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQNEWOVYDVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)
